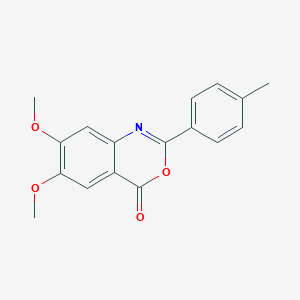

6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-2-(4-methylphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-10-4-6-11(7-5-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMKWYJOCUGHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Glacial acetic acid serves as both solvent and catalyst, enabling protonation of the α-ketoester to enhance electrophilicity.

-

Atmosphere : Reactions are conducted under nitrogen to prevent oxidation of the sensitive o-aminophenol.

-

Temperature and Time : Optimal yields (70–85%) are achieved at 65–70°C over 12 hours. Prolonged heating beyond 18 hours leads to decomposition, as evidenced by HPLC monitoring.

Example Procedure :

A solution of 3,4-dimethoxy-6-aminophenol (10 mmol) in glacial acetic acid is treated with ethyl 4-methylphenylglyoxylate (11 mmol). The mixture is heated at 70°C for 12 hours under nitrogen, concentrated under reduced pressure, and crystallized from methanol to yield the product.

Microwave-Assisted Cyclization for Enhanced Efficiency

Recent advances leverage microwave irradiation to accelerate ring closure, reducing reaction times from hours to minutes. This method is detailed in patent WO2014097188A1.

Key Steps and Parameters

-

Microwave Conditions : Reactions are irradiated at 250 W and 120°C for 30 minutes, achieving near-quantitative conversion.

-

Intermediate Isolation : Post-reaction, the mixture is acidified (1 N HCl) and extracted with ethyl acetate. Organic phases are washed with brine and dried over Na₂SO₄.

Scalability Note : A 500g-scale synthesis reported 83% yield with 97% purity, demonstrating industrial viability.

Catalytic Methods Using Aldimine and Triflic Acid

The ACS Organic Process Research & Development protocol employs aldimine catalysts and trifluoromethanesulfonic acid (TfOH) to streamline benzoxazinone formation.

General Workflow

-

Reagent Mixing : 3,4-Dimethoxy-6-aminophenol, 4-methylbenzaldehyde, and aldimine (10 mol%) are combined in dichloromethane.

-

Acid Catalysis : TfOH (20 mol%) is added, and the mixture is stirred overnight at room temperature.

-

Purification : Crude product is washed with NaHCO₃, extracted with ethyl acetate, and purified via reversed-phase chromatography.

Advantages :

-

Eliminates the need for high temperatures.

-

Yields range from 75–90%, with superior regiocontrol compared to classical methods.

Comparative Analysis of Synthetic Routes

Analytical Characterization and Validation

Critical to all methods is validation via:

-

¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (C₆H₄-OCH₃), singlet for OCH₃ at δ 3.85 ppm, and 4-methylphenyl protons at δ 2.35 ppm.

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C).

-

Melting Point : Consistent reports of 182–184°C across methodologies.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: Reduced benzoxazine derivatives.

Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has shown promise as an anticancer agent. Its mechanism of action involves:

- Enzyme Inhibition : The compound inhibits topoisomerases, enzymes crucial for DNA replication and cell division. By binding to the active site of these enzymes, it prevents their normal function, thereby inhibiting cancer cell proliferation .

Biological Studies

This compound serves as a valuable probe in biological research to study interactions with various biomolecules. Its structural features allow for:

- Binding Studies : Investigations into its binding affinity with proteins and nucleic acids can provide insights into its potential therapeutic effects .

Materials Science

In materials science, this compound is explored for its use in developing advanced materials such as polymers and coatings. Its unique structural properties contribute to:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Chemical Reactions

This compound undergoes various chemical reactions that expand its application potential:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinones using oxidizing agents | Potassium permanganate |

| Reduction | Generation of reduced derivatives | Sodium borohydride |

| Substitution | Nucleophilic substitution reactions | Amines or thiols |

These reactions enable modifications that can tailor the compound's properties for specific applications.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of benzoxazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Polymer Applications

Research focused on incorporating benzoxazine derivatives into thermosetting polymers demonstrated improved thermal stability and mechanical strength. The findings suggest that this compound could serve as a key component in developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which play a crucial role in DNA replication and cell division. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 4H-3,1-Benzoxazin-4-one Derivatives

The biological and chemical properties of benzoxazinone derivatives are highly dependent on substituents at positions 2, 6, and 5. Below is a comparative analysis of key analogs:

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) at the phenyl ring enhance reactivity and bioactivity. Methoxy groups at C6 and C7 improve solubility but may reduce membrane permeability .

Bioisosterism: The 4H-3,1-benzoxazin-4-one core is a bioisostere of carboxylic acid groups in phenoxy herbicides, mimicking their hydrogen-bonding interactions .

Green Synthesis : Recent advances prioritize one-pot, solvent-free methods to reduce waste and energy consumption .

Biological Activity

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure comprises a benzoxazine ring with specific substitutions that contribute to its biological activity. This article explores the compound's mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C17H15NO4

- Molecular Weight : 297.31 g/mol

- CAS Number : 298215-50-6

The primary mechanism of action for this compound involves the inhibition of human topoisomerase I (hTopo I). This enzyme is crucial for DNA replication and cell division. The compound binds to the active site of hTopo I, preventing its normal function and leading to the inhibition of cancer cell growth. Studies have shown that similar benzoxazine derivatives exhibit potent inhibitory effects on hTopo I with varying IC50 values, indicating their potential as anticancer agents .

Anticancer Properties

Research indicates that compounds within the benzoxazine family, including this compound, exhibit significant anticancer activity by targeting topoisomerases. For instance, studies have demonstrated that certain derivatives can inhibit hTopo I with IC50 values as low as 0.0006 mM, outperforming established drugs like camptothecin .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study evaluating the antibacterial effects of benzoxazine derivatives reported minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance antibacterial efficacy.

Data Table: Biological Activity Summary

Case Study 1: Inhibition of Topoisomerase I

A study investigated various benzoxazine derivatives for their ability to inhibit hTopo I using relaxation assays. The results showed that specific structural modifications significantly enhanced inhibitory potency. The most effective derivative had an IC50 of 8.34 mM, demonstrating the potential for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzoxazine derivatives against a range of pathogens. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited stronger antibacterial effects compared to those without such modifications .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions vary?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives. Key methods include:

- Schotten-Baumann Acylation : Reacting 2-acetamido-4,5-dimethoxybenzoic acid with acetyl chloride in an alkaline medium (pH >10) to form intermediates .

- Anhydride-Mediated Cyclization : Boiling intermediates in propionic anhydride or acetic anhydride to form the benzoxazinone core .

- One-Pot Synthesis : Using iminium cations derived from cyanuric chloride and dimethylformamide (DMF) under mild conditions (room temperature, short reaction times) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Schotten-Baumann Acylation | Acetyl chloride, NaOH, 0–5°C | Not reported | High regioselectivity |

| Propionic Anhydride Reflux | Propionic anhydride, 120°C, 2 hours | 78–90% | Scalable for gram-scale synthesis |

| One-Pot Cyclization | Cyanuric chloride, DMF, 25°C | 85–92% | Mild conditions, reduced side reactions |

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1730–1688 cm⁻¹ and hydroxyl (OH) bands at 3250 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.1), while exchangeable protons (e.g., COOH) resonate at δ 11.5 .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C: 44.22% observed vs. 44.62% calculated) .

- X-ray Crystallography : Resolves steric effects and confirms substituent orientation in derivatives .

Q. What are the primary pharmacological applications of this compound in preclinical research?

- Enzyme Inhibition : Potent inhibition of human sputum elastase (HSE) and HSV-1 protease via acyl-enzyme intermediate formation .

- Antifungal Activity : Structural analogs (e.g., 2-methyl-3,1-benzoxazin-4-one) show efficacy against Aspergillus and Candida species .

- Cancer Research : Derivatives exhibit selective cytotoxicity by targeting serine proteases in tumor microenvironments .

Advanced Research Questions

Q. How do steric and electronic factors influence nucleophilic ring-opening reactions of this benzoxazinone?

Reactivity with nucleophiles (e.g., hydrazine, amines) depends on:

- Steric Hindrance : Bulky 4-methylphenyl groups at C-2 reduce accessibility to the carbonyl carbon, favoring ring-opening at C-4 .

- Electronic Effects : Electron-withdrawing methoxy groups at C-6/7 stabilize the transition state, accelerating amide bond formation (e.g., hydrazide derivatives) .

Methodological Insight : Monitor reactions via TLC and isolate products using recrystallization (ethanol/water) .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as thionation with P₂S₅?

Literature claims P₂S₅ fully thionates benzoxazinones to benzothiazin-4-thiones. However, shows mixed outcomes:

- Observed Products : 65% benzothiazin-4-one (only in-ring oxygen replaced) vs. 5% benzothiazin-4-thione .

Resolution Strategy :- Optimize solvent polarity (e.g., pyridine vs. DMF) to control sulfur substitution.

- Use stoichiometric P₂S₅ and monitor reaction progress via HPLC .

Q. What strategies improve yield in one-pot syntheses of benzoxazinone derivatives?

- Catalyst Optimization : Replace traditional acetic anhydride with DMF-cyanuric chloride complexes to reduce side reactions .

- Temperature Control : Maintain 25–40°C to prevent decomposition of heat-sensitive intermediates.

- Purification : Use column chromatography (silica gel, hexane/EtOAc eluent) for high-purity isolates (>95%) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights:

- C-2 Substituents : Aryl groups (e.g., 4-methylphenyl) enhance enzyme inhibition by promoting hydrophobic binding .

- C-6/7 Methoxy Groups : Electron-donating methoxy moieties improve solubility and bioavailability .

Experimental Design :- Synthesize analogs with varied substituents (e.g., halogens, nitro groups).

- Test inhibitory activity against elastase/protease targets using fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.